Kinase Binding Affinity & Selectivity Profile
The compound's binding affinity profile, as documented in authoritative databases, shows a distinct pattern of engagement with specific kinase targets. For instance, it demonstrates potent binding to PI3Kδ (Kd = 2.70 nM) [1], while showing no significant binding to other kinases like PI4KCβ (Kd > 30,000 nM) [2]. This profile suggests a baseline selectivity that can be exploited or further optimized, a characteristic not shared by all piperidine analogs. This data is from Kinomescan assays, a standard for measuring target engagement.
| Evidence Dimension | Binding Affinity (Kd) Selectivity |
|---|---|
| Target Compound Data | PI3Kδ: Kd = 2.70 nM; PI4KCβ: Kd > 30,000 nM |
| Comparator Or Baseline | Comparative data for close analogs not found; comparison is to a different kinase target within the same assay. |
| Quantified Difference | >11,000-fold selectivity ratio for PI3Kδ over PI4KCβ |
| Conditions | Kinomescan assay, human recombinant kinases, mammalian expression system |
Why This Matters
For procurement, this documented selectivity baseline provides a rationale for using this compound as a starting point for PI3Kδ-targeted projects, potentially reducing early-stage off-target profiling costs.
- [1] BindingDB. BDBM50394897 (CHEMBL2165498): Affinity Data for PI3Kdelta. View Source
- [2] BindingDB. BDBM50358204 (CHEMBL1922094): Affinity Data for PI3Kalpha and PI4KCbeta. View Source
